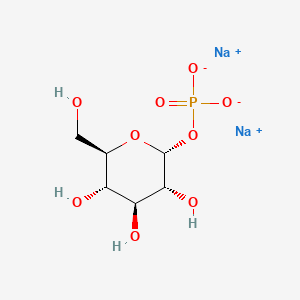

alpha-D-Glucose-1-phosphate Na2-salt

描述

Significance within Carbohydrate Biochemistry Research

Alpha-D-Glucose-1-phosphate is of paramount importance in carbohydrate biochemistry due to its role as a high-energy intermediate. nih.gov The phosphate (B84403) group attached to the anomeric carbon (C1) makes the molecule a versatile substrate for both glucosyl and phosphoryl transfer reactions. nih.gov This reactivity is fundamental to its function.

One of its most significant roles is in the metabolism of glycogen (B147801), the main storage form of glucose in animals. mjfveterinarycollege.org In the process of glycogenolysis (the breakdown of glycogen), the enzyme glycogen phosphorylase cleaves glucose units from the glycogen chain, releasing them as α-D-glucose-1-phosphate. hmdb.cawikipedia.org Conversely, in glycogenesis (the synthesis of glycogen), it serves as the precursor to UDP-glucose, the activated form of glucose required by glycogen synthase. hmdb.cawikipedia.org This dual role places it at the heart of glucose homeostasis.

Furthermore, it is a key metabolic intermediate that connects different pathways. mjfveterinarycollege.org The enzyme phosphoglucomutase catalyzes the reversible conversion of α-D-glucose-1-phosphate to glucose-6-phosphate. nih.govchemicalbook.com This latter molecule can then enter glycolysis to generate ATP, be used in the pentose (B10789219) phosphate pathway to produce NADPH and biosynthetic precursors, or be dephosphorylated to free glucose for release into the bloodstream. The polar, phosphorylated nature of glucose-1-phosphate prevents it from leaving the cell membrane, thereby earmarking it for intracellular metabolic processes. wikipedia.org

Historical Context of α-D-Glucose-1-phosphate Discovery (Cori Ester)

The discovery of α-D-glucose-1-phosphate is a landmark achievement in the history of biochemistry, inextricably linked to the pioneering work of Carl and Gerty Cori. In 1936, while investigating glycogen breakdown in minced frog skeletal muscle, they isolated this previously unknown intermediate. nih.govacs.orgnobelprize.org This compound came to be known as the "Cori ester" in their honor. acs.orgnobelprize.org

Their discovery was transformative because, prior to their work, the conversion of glycogen to glucose was thought to occur primarily through hydrolysis. nih.gov The Coris demonstrated that the process was instead a phosphorolytic cleavage, a much more energy-efficient mechanism. They identified and named the enzyme responsible for its formation from glycogen as phosphorylase. acs.orgebsco.com This breakthrough not only elucidated a key step in carbohydrate metabolism but also led to the first-ever synthesis of a biological macromolecule (glycogen) in a test tube by reversing the phosphorylase-catalyzed reaction. acs.org This foundational research on carbohydrate metabolism, including the discovery of the Cori ester and the elucidation of the "Cori cycle," earned Carl and Gerty Cori the Nobel Prize in Physiology or Medicine in 1947. nih.govacs.orgebsco.com

Overview of its Central Role in Metabolic Interconnections

α-D-Glucose-1-phosphate sits (B43327) at a crucial crossroads of carbohydrate metabolism, connecting major anabolic and catabolic pathways. nih.gov Its central position allows for the efficient allocation of glucose units according to the cell's immediate energetic and biosynthetic needs.

Key Metabolic Interconnections:

Glycogenolysis and Glycogenesis: It is the direct product of glycogen breakdown and the essential precursor for glycogen synthesis. wikipedia.org

Glycolysis: Through its conversion to glucose-6-phosphate by phosphoglucomutase, it provides substrate for the glycolytic pathway to produce energy. wikipedia.org

Nucleotide Sugar Formation: α-D-Glucose-1-phosphate reacts with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose. hmdb.cawikipedia.org UDP-glucose is a critical activated sugar donor for the synthesis of glycogen and other complex carbohydrates. hmdb.ca

Other Biosynthetic Pathways: It can also be a precursor for other nucleotide sugars, such as dTDP-glucose, which is formed from a reaction with dTTP and is essential for the synthesis of certain bacterial cell wall components. drugbank.com

The following table summarizes the key enzymes and pathways directly involving α-D-Glucose-1-phosphate:

| Starting Metabolite | Enzyme | Product | Metabolic Pathway |

| Glycogen | Glycogen Phosphorylase | α-D-Glucose-1-phosphate | Glycogenolysis |

| α-D-Glucose-1-phosphate | Phosphoglucomutase | D-Glucose-6-phosphate | Link to Glycolysis/Pentose Phosphate Pathway |

| α-D-Glucose-1-phosphate + UTP | UDP-glucose Pyrophosphorylase | UDP-glucose + Pyrophosphate | Glycogenesis / Polysaccharide Synthesis |

This strategic placement allows for tight regulation of carbohydrate flux, ensuring that the cell can rapidly switch between storing glucose as glycogen when energy is plentiful and mobilizing these stores when energy is required.

Structure

3D Structure of Parent

属性

分子式 |

C6H11Na2O9P |

|---|---|

分子量 |

304.10 g/mol |

IUPAC 名称 |

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |

InChI 键 |

DCOZWBXYGZXXRX-PKXGBZFFSA-L |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

规范 SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

物理描述 |

White powder; [Alfa Aesar MSDS] |

相关CAS编号 |

59-56-3 (Parent) |

产品来源 |

United States |

Biochemical Pathways and Metabolic Networks Involving α D Glucose 1 Phosphate

Glycogen (B147801) Metabolism

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animals. The synthesis and breakdown of glycogen are tightly regulated processes that are critical for maintaining glucose homeostasis. α-D-Glucose-1-phosphate is a key player in both of these pathways.

The initial and rate-limiting step in the breakdown of glycogen (glycogenolysis) is catalyzed by the enzyme glycogen phosphorylase. wikipedia.org This enzyme facilitates the sequential removal of glucose residues from the non-reducing ends of the glycogen branches. oregonstate.edu The reaction is a phosphorolysis, not a hydrolysis, meaning that it utilizes inorganic phosphate (B84403) (Pi) to cleave the α-1,4-glycosidic bonds. oregonstate.edulibretexts.org The product of this reaction is α-D-Glucose-1-phosphate. wikipedia.orgnih.govyoutube.com

The reaction can be summarized as follows: (α-1,4 glycogen chain)n + Pi ⇌ (α-1,4 glycogen chain)n-1 + α-D-glucose-1-phosphate wikipedia.org

This phosphorolytic cleavage is energetically advantageous as it produces a phosphorylated glucose molecule without the expenditure of ATP. oregonstate.edulibretexts.org The resulting α-D-Glucose-1-phosphate is "trapped" within the cell because its polar phosphate group prevents it from diffusing across the cell membrane. wikipedia.org Glycogen phosphorylase acts repeatedly on the linear chains of glycogen until it approaches an α-1,6 branch point, where further degradation requires the action of a debranching enzyme. oregonstate.edunih.gov

| Enzyme | Function | Product(s) |

|---|---|---|

| Glycogen Phosphorylase | Cleaves α-1,4-glycosidic bonds via phosphorolysis. oregonstate.edulibretexts.org | α-D-Glucose-1-phosphate wikipedia.orgnih.govyoutube.com |

| Debranching Enzyme | Removes α-1,6 branches. oregonstate.edunih.gov | Free glucose nih.gov |

α-D-Glucose-1-phosphate is a central molecule in the interplay between glycogen synthesis (glycogenesis) and degradation (glycogenolysis). nih.gov When blood glucose levels are high, glucose is taken up by cells, phosphorylated to glucose-6-phosphate, and then isomerized to α-D-Glucose-1-phosphate. wikipedia.orgufp.pt This α-D-Glucose-1-phosphate is then activated to UDP-glucose, the direct precursor for glycogen synthesis. wikipedia.orgwikipedia.org Conversely, during periods of fasting or increased energy demand, glycogen is broken down to release α-D-Glucose-1-phosphate. nih.gov

The metabolic pathways of glycogenesis and glycogenolysis are reciprocally regulated to prevent futile cycling. nih.gov This regulation occurs through hormonal signals like insulin (B600854) and glucagon (B607659), which modulate the activity of key enzymes such as glycogen synthase and glycogen phosphorylase via phosphorylation and dephosphorylation cascades. wikipedia.orgyoutube.com For instance, insulin promotes the dephosphorylation and activation of glycogen synthase, favoring glycogen synthesis, while simultaneously promoting the dephosphorylation and inactivation of glycogen phosphorylase, thus inhibiting glycogen breakdown. wikipedia.org Glucagon and epinephrine (B1671497) have the opposite effect, promoting the phosphorylation and activation of glycogen phosphorylase and the inactivation of glycogen synthase, thereby stimulating glycogenolysis. youtube.com

α-D-Glucose-1-phosphate is readily and reversibly converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase. nih.govwikipedia.orgbritannica.com This isomerization is a crucial step that links glycogen metabolism with other major metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway. nih.govwikipedia.org

The reaction mechanism of phosphoglucomutase involves a phosphorylated serine residue in the enzyme's active site. asm.org The enzyme first donates its phosphate group to the substrate, forming a transient intermediate, glucose-1,6-bisphosphate. wikipedia.orgasm.orgnih.gov The enzyme then accepts a phosphate group from a different position on the glucose-1,6-bisphosphate, resulting in the formation of the product and the regeneration of the phosphoenzyme. asm.org The direction of the reaction is dependent on the relative concentrations of α-D-Glucose-1-phosphate and glucose-6-phosphate. oregonstate.edu

The metabolic fate of the resulting glucose-6-phosphate depends on the tissue and the metabolic needs of the cell. In muscle cells, glucose-6-phosphate typically enters glycolysis to generate ATP for muscle contraction. nih.gov In the liver, glucose-6-phosphate can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, thereby maintaining blood glucose levels. nih.govyoutube.com

| Pathway | Tissue | Metabolic Outcome |

|---|---|---|

| Glycolysis | Muscle, Liver, and other tissues | ATP production nih.gov |

| Pentose Phosphate Pathway | Various tissues | NADPH and precursor biosynthesis wikipedia.org |

| Release into Bloodstream | Liver | Maintenance of blood glucose homeostasis nih.govyoutube.com |

Nucleotide Sugar Biosynthesis

Nucleotide sugars are activated forms of monosaccharides that serve as essential precursors for the biosynthesis of a wide array of complex carbohydrates, including glycoproteins, glycolipids, and polysaccharides. α-D-Glucose-1-phosphate is a key substrate for the synthesis of several important nucleotide sugars.

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a central activated sugar nucleotide involved in the synthesis of glycogen and other complex carbohydrates. wikipedia.orgnih.gov It is synthesized from α-D-Glucose-1-phosphate and uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase. wikipedia.orgyoutube.comyoutube.com

The reaction proceeds as follows: α-D-Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi

Cytidine (B196190) diphosphate glucose (CDP-glucose) is another important nucleotide sugar that plays a role in the biosynthesis of various glycoconjugates and polysaccharides, particularly in bacteria. ontosight.aiontosight.ai It is synthesized from α-D-Glucose-1-phosphate and cytidine triphosphate (CTP) by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase, also known as CDP-glucose pyrophosphorylase. ontosight.aiontosight.aiwikipedia.org

The reaction is as follows: CTP + α-D-glucose 1-phosphate ⇌ diphosphate + CDP-glucose wikipedia.org

This enzyme belongs to the family of nucleotidyltransferases and is involved in nucleotide sugar metabolism. ontosight.aiwikipedia.org The formation of CDP-glucose is a key initial step in the biosynthetic pathway of certain dideoxyhexoses, such as tyvelose, which is found in the O-antigen of the lipopolysaccharides of some pathogenic bacteria. nih.gov

| Compound Name |

|---|

| α-D-Glucose-1-phosphate |

| Glucose-6-phosphate |

| Glucose-1,6-bisphosphate |

| UDP-glucose |

| CDP-glucose |

| Uridine triphosphate (UTP) |

| Cytidine triphosphate (CTP) |

| Inorganic phosphate (Pi) |

| Pyrophosphate (PPi) |

| Glycogen |

| Tyvelose |

Link to ADP-glucose Biosynthesis via Glucose-1-phosphate Adenylyltransferase

α-D-Glucose-1-phosphate (G1P) is a crucial substrate in the biosynthesis of Adenosine (B11128) diphosphate glucose (ADP-glucose), a key precursor for starch and glycogen synthesis in plants and bacteria, respectively. nih.govnih.govumass.edu This critical reaction is catalyzed by the enzyme Glucose-1-phosphate adenylyltransferase, also known as ADP-glucose pyrophosphorylase (AGPase). wikipedia.orgontosight.ai The enzyme facilitates the transfer of an adenylyl group from ATP to G1P, yielding ADP-glucose and inorganic pyrophosphate (PPi). nih.govontosight.ai

The reaction is as follows: ATP + α-D-Glucose-1-phosphate ⇌ ADP-glucose + Pyrophosphate wikipedia.org

The activity of Glucose-1-phosphate adenylyltransferase is a major regulatory point in the synthesis of α-1,4-polyglucans (starch and glycogen). nih.govwikipedia.org The enzyme is subject to allosteric regulation by various metabolic intermediates. In many species, glycolytic intermediates act as activators, while inorganic phosphate (Pi) and AMP can act as inhibitors, allowing the cell to control the flux of glucose into storage polysaccharides based on its energy status. wikipedia.orgontosight.aiontosight.ai

| Enzyme | Systematic Name | EC Number | Substrates | Products |

|---|---|---|---|---|

| Glucose-1-phosphate adenylyltransferase (AGPase) | ATP:α-D-glucose-1-phosphate adenylyltransferase | 2.7.7.27 | α-D-Glucose-1-phosphate, ATP | ADP-glucose, Pyrophosphate |

Precursor in dTDP-L-rhamnose Biosynthesis and Related Pathways

α-D-Glucose-1-phosphate serves as the initial precursor for the biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). nih.govresearchgate.net This nucleotide sugar is an essential component of the cell wall in many pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis, making its biosynthetic pathway a target for therapeutic intervention. nih.govnih.govresearchgate.net

The synthesis of dTDP-L-rhamnose from G1P involves a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govresearchgate.net

The first committed step in this pathway is catalyzed by Glucose-1-phosphate thymidylyltransferase (RmlA) . nih.govresearchgate.net This enzyme catalyzes the condensation of α-D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. nih.govresearchgate.net

The reaction is as follows: dTTP + α-D-Glucose-1-phosphate → dTDP-D-glucose + Pyrophosphate nih.gov

Following the action of RmlA, the subsequent enzymes in the pathway (RmlB, RmlC, and RmlD) modify dTDP-D-glucose through a series of dehydration, epimerization, and reduction reactions to ultimately form dTDP-L-rhamnose. nih.govontosight.ai The entire pathway illustrates the role of G1P as a foundational molecule for the synthesis of specialized deoxy sugars required for bacterial cell structure. researchgate.net

| Step | Enzyme | EC Number | Substrates | Products |

|---|---|---|---|---|

| 1 | Glucose-1-phosphate thymidylyltransferase (RmlA) | 2.7.7.24 | α-D-Glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate |

Other Carbohydrate Metabolism Pathways

Participation in Galactose Metabolism

α-D-Glucose-1-phosphate is a key intermediate linking galactose metabolism to the central glucose metabolic pathways. themedicalbiochemistrypage.org The primary route for galactose utilization is the Leloir pathway, which converts galactose into G1P. themedicalbiochemistrypage.orgnih.govnih.gov

The process begins with the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. ontosight.aiwikipedia.org Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical reaction where galactose-1-phosphate reacts with UDP-glucose. themedicalbiochemistrypage.orgbiologynotesonline.com This reaction yields UDP-galactose and α-D-glucose-1-phosphate. themedicalbiochemistrypage.orgwikipedia.orgbiologynotesonline.com

The reaction is as follows: Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + α-D-Glucose-1-phosphate biologynotesonline.com

The G1P generated can then enter various metabolic routes, including glycolysis (after conversion to glucose-6-phosphate) or glycogen synthesis. biologynotesonline.commdpi.com The UDP-galactose can be epimerized back to UDP-glucose by UDP-galactose 4'-epimerase, allowing it to be reused in the GALT reaction, thus enabling the complete conversion of galactose into glucose metabolites. themedicalbiochemistrypage.orgbiologynotesonline.com This pathway highlights the central role of G1P as the product that integrates the carbon skeleton of galactose into mainstream glucose metabolism. themedicalbiochemistrypage.org

Role in Starch and Sucrose (B13894) Metabolism

α-D-Glucose-1-phosphate is a pivotal molecule in both the synthesis and degradation of starch and sucrose.

Starch Metabolism: In plants, starch synthesis relies on G1P as the direct precursor for the activated glucose donor, ADP-glucose, in a reaction catalyzed by AGPase as described previously. nih.govnih.gov Conversely, the breakdown of starch can also yield G1P. The enzyme starch phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of starch chains, using inorganic phosphate to release glucose units as G1P. mystrica.comroyalsocietypublishing.org This reaction is reversible, and the direction is dependent on the cellular ratio of inorganic phosphate to G1P. mystrica.com

The reversible reaction is: (Glucan)n + Pi ⇌ (Glucan)n-1 + α-D-Glucose-1-phosphate mystrica.com

Sucrose Metabolism: In certain microorganisms, G1P is directly involved in sucrose metabolism through the action of sucrose phosphorylase . wikipedia.org This enzyme catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose (B13574). wikipedia.orgnih.gov This provides a direct pathway from the common disaccharide sucrose to the high-energy G1P intermediate, which can then be channeled into other metabolic pathways. wikipedia.org

The reversible reaction is: Sucrose + Pi ⇌ α-D-Glucose-1-phosphate + Fructose nih.gov

Pentose and Glucuronate Interconversions

While α-D-Glucose-1-phosphate is not a direct participant in the pentose phosphate pathway (PPP) or glucuronate interconversions, it is metabolically very close to these pathways. G1P is readily and reversibly converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase . sigmaaldrich.comwikipedia.org

The reaction is as follows: α-D-Glucose-1-phosphate ⇌ Glucose-6-phosphate ymdb.ca

Glucose-6-phosphate is the direct entry point for glucose into the pentose phosphate pathway, a critical route for generating NADPH and the precursors for nucleotide biosynthesis. mdpi.com Similarly, G6P is the precursor for the synthesis of UDP-glucose, which is subsequently oxidized to UDP-glucuronate, the key donor molecule in the glucuronate pathway for the synthesis of polysaccharides and for detoxification reactions. mdpi.com Therefore, G1P, through its rapid conversion to G6P, serves as an important feeder molecule for both of these essential metabolic networks.

α-D-Glucose-1-phosphate as a High-Energy Intermediate in Cellular Metabolism

α-D-Glucose-1-phosphate is considered a high-energy intermediate in cellular metabolism. nih.gov The energy is stored in the glycosidic phosphomonoester bond. nih.gov The hydrolysis of this bond is an exergonic reaction, releasing a significant amount of free energy.

The hydrolysis reaction is: α-D-Glucose-1-phosphate + H₂O → Glucose + Pi

The standard free energy of hydrolysis (ΔG°') for this reaction is approximately -21.0 kJ/mol (or -5.0 kcal/mol). chegg.comchegg.com

| Compound | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) |

|---|---|---|

| α-D-Glucose-1-phosphate | ~ -21.0 | ~ -5.0 |

| ATP (to ADP + Pi) | ~ -30.5 | ~ -7.3 |

| Glucose-6-phosphate | ~ -13.8 | ~ -3.3 |

While the energy released from G1P hydrolysis is less than that of ATP, it is substantially greater than that of simple esters like glucose-6-phosphate (~ -13.8 kJ/mol). This intermediate energy level makes G1P a versatile molecule in metabolism. nih.govresearchgate.net Its energy is sufficient to drive the synthesis of nucleotide sugars, such as ADP-glucose and UDP-glucose, when coupled with the hydrolysis of a pyrophosphate bond from a nucleoside triphosphate (e.g., ATP or UTP). wikipedia.orgymdb.ca This "priming" of the glucose molecule with a phosphate at the anomeric carbon facilitates its flexible use in both phosphoryl and glucosyl transfer reactions, cementing its status as a key high-energy node in carbohydrate metabolism. nih.gov

Implications for Cellular Glucose Homeostasis Regulation

α-D-Glucose-1-phosphate (G1P) is a pivotal intermediate in the intricate network of biochemical pathways that govern cellular glucose homeostasis. Its strategic position as the direct product of glycogenolysis and a key precursor for glycogenesis places it at the core of mechanisms that manage glucose storage and release. The regulation of its concentration and metabolic fate is crucial for maintaining a stable intracellular glucose environment, thereby ensuring a consistent energy supply and preventing the detrimental effects of glucose imbalance.

The primary implication of α-D-Glucose-1-phosphate in cellular glucose homeostasis lies in its role as a sequestered intracellular glucose reserve. The phosphorylation of glucose to form G1P and other sugar phosphates, such as glucose-6-phosphate, effectively traps these molecules within the cell. wikipedia.orgyoutube.com The polar, negatively charged phosphate group at physiological pH prevents these intermediates from diffusing across the nonpolar cell membrane. wikipedia.orgyoutube.com This intracellular sequestration ensures that glucose released from glycogen stores is committed to intracellular metabolic pathways rather than being lost to the extracellular space. wikipedia.org

The metabolic flux through α-D-Glucose-1-phosphate is tightly regulated by the energetic status of the cell and hormonal signals. In states of high energy demand or under the influence of hormones like glucagon, glycogenolysis is stimulated, leading to an increased production of G1P from glycogen. nih.gov Conversely, in the well-fed state, insulin promotes the conversion of glucose to G1P and subsequently into glycogen for storage.

The conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase is a critical regulatory junction. wikipedia.org G6P is a versatile molecule that can be channeled into several metabolic pathways, including glycolysis for ATP production, the pentose phosphate pathway for the synthesis of NADPH and nucleotide precursors, or, in the liver, dephosphorylated to free glucose and released into the bloodstream to maintain blood glucose levels. nih.gov Therefore, the rate of conversion of G1P to G6P directly influences the partitioning of glucose carbons between these essential pathways.

The table below summarizes the key biochemical pathways and enzymes involving α-D-Glucose-1-phosphate and their significance in cellular glucose homeostasis.

| Pathway | Key Enzyme | Role of α-D-Glucose-1-phosphate | Significance in Cellular Glucose Homeostasis |

| Glycogenolysis | Glycogen Phosphorylase | Direct product of the phosphorolytic cleavage of glycogen | Releases stored glucose in a phosphorylated form for intracellular use, crucial during fasting or exercise. |

| Glycogenesis | UDP-glucose Pyrophosphorylase | Substrate for the synthesis of UDP-glucose, the activated form of glucose for glycogen synthesis. | Essential for the storage of excess glucose as glycogen, preventing hyperglycemia. |

| Glycolysis (via G6P) | Phosphoglucomutase | Precursor to Glucose-6-phosphate (G6P) | Links glycogenolysis to glycolysis, providing a rapid source of energy from stored glucose. |

| Pentose Phosphate Pathway (via G6P) | Phosphoglucomutase | Precursor to Glucose-6-phosphate (G6P) | Connects glycogen stores to the synthesis of NADPH and precursors for nucleotide biosynthesis. |

In essence, α-D-Glucose-1-phosphate acts as a critical node in cellular glucose metabolism. Its controlled synthesis and degradation, coupled with its intracellular confinement, are fundamental to the ability of cells to buffer glucose concentrations and respond effectively to fluctuating energy demands and hormonal cues. This ensures a stable and readily available supply of glucose for cellular functions, which is the cornerstone of cellular glucose homeostasis.

Enzymology of α D Glucose 1 Phosphate Interacting Enzymes

Glycogen (B147801) Phosphorylase Mechanisms and Regulation

Glycogen phosphorylase (EC 2.4.1.1) is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose units. wikipedia.org It plays a crucial role in mobilizing stored glucose to maintain energy homeostasis. drugbank.com

Glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of glycogen chains. nih.govnih.gov This reaction, known as phosphorolysis, involves the use of an inorganic phosphate (B84403) (Pi) to break the bond, rather than water as in hydrolysis. aklectures.comquora.com The products of this reaction are α-D-glucose-1-phosphate and a glycogen molecule shortened by one glucose residue. wikipedia.orgaklectures.com The enzyme cannot cleave the α-1,6 glycosidic bonds that form the branch points in glycogen; its action ceases approximately four glucose residues away from a branch point. nih.govaklectures.com The reaction is technically reversible in vitro, but within the cell, the high concentration of inorganic phosphate compared to glucose-1-phosphate ensures that the reaction proceeds in the direction of glycogen breakdown. wikipedia.org

The catalytic mechanism involves pyridoxal-5'-phosphate (PLP) as a cofactor, which acts as a proton shuttle. uwec.edu The phosphate group of PLP facilitates the attack of the inorganic phosphate on the glycosidic bond, leading to the formation of a carbocation intermediate at the 1' position of the glucose monomer. uwec.edu Subsequently, the inorganic phosphate attacks this carbocation, forming α-D-glucose-1-phosphate. uwec.edu

The activity of glycogen phosphorylase is intricately regulated by both allosteric effectors and covalent modification through phosphorylation, allowing for precise control of glycogenolysis in response to the cell's energy needs. wikipedia.orgnih.gov The enzyme exists in two main forms: a less active, dephosphorylated state called glycogen phosphorylase b (GPb), and a more active, phosphorylated state known as glycogen phosphorylase a (GPa). proteopedia.org

Phosphorylation-Mediated Activity Modulation: The conversion from the inactive GPb to the active GPa is catalyzed by the enzyme phosphorylase kinase, which phosphorylates a specific serine residue (Ser14). wikipedia.orgnumberanalytics.com This phosphorylation induces a significant conformational change, making the enzyme more active. wikipedia.orgnih.gov The reverse reaction, the dephosphorylation and inactivation of GPa back to GPb, is carried out by protein phosphatase 1 (PP1). researchgate.net Hormones like glucagon (B607659) and adrenaline trigger a signaling cascade that leads to the activation of phosphorylase kinase, thus promoting glycogen breakdown. wikipedia.orgnumberanalytics.com

Allosteric Regulation: Both GPa and GPb exist in equilibrium between a tense (T) inactive state and a relaxed (R) active state. wikipedia.orgresearchgate.net Allosteric effectors shift this equilibrium.

Activators: In muscle, AMP is a key allosteric activator. wikipedia.org During strenuous exercise, AMP levels rise, signaling an energy deficit. AMP binds to GPb and shifts its conformation from the T state to the more active R state, even without phosphorylation. wikipedia.org

Inhibitors: ATP and glucose-6-phosphate are allosteric inhibitors. wikipedia.orgresearchgate.net High levels of ATP indicate sufficient energy, and it competes with AMP for the nucleotide-binding site, favoring the inactive T state. wikipedia.org In the liver, free glucose is also an important allosteric inhibitor of GPa, signaling that blood glucose levels are adequate. wikipedia.org

| Regulator | Effect on Activity | Mechanism | Physiological Condition |

|---|---|---|---|

| AMP | Activation | Allosterically activates Phosphorylase b by promoting the R state. wikipedia.org | Low energy state (e.g., exercise). wikipedia.org |

| ATP | Inhibition | Allosterically inhibits Phosphorylase b by favoring the T state; competes with AMP. wikipedia.orgresearchgate.net | High energy state. wikipedia.org |

| Glucose-6-Phosphate | Inhibition | Allosterically inhibits Phosphorylase b by favoring the T state. wikipedia.orgresearchgate.net | Sufficient glucose for glycolysis. |

| Phosphorylation | Activation | Converts Phosphorylase b to the more active Phosphorylase a. numberanalytics.com | Hormonal signaling (e.g., adrenaline, glucagon). wikipedia.org |

| Glucose (Liver) | Inhibition | Allosterically inhibits Phosphorylase a. wikipedia.org | High blood glucose. |

Phosphoglucomutase: Isomerization and Bidirectional Conversion

Phosphoglucomutase (PGM) (EC 5.4.2.2) is a crucial enzyme that catalyzes the reversible interconversion of α-D-glucose-1-phosphate and α-D-glucose-6-phosphate. wikipedia.orgnumberanalytics.com This isomerization reaction places PGM at a metabolic crossroads, linking the pathways of glycogenolysis and glycogenesis with glycolysis. wikipedia.orgnih.gov

The catalytic mechanism of PGM involves the transfer of a phosphate group via a phospho-enzyme intermediate. wikipedia.org The reaction proceeds through a "ping-pong" mechanism involving a glucose 1,6-bisphosphate intermediate. wikipedia.orgebi.ac.uk

The catalytic cycle can be summarized in the following steps:

Phosphorylation of Substrate: A phosphorylated serine residue in the active site of the enzyme donates its phosphate group to the substrate, glucose-1-phosphate, at the C-6 position. wikipedia.orgebi.ac.uk This forms the intermediate, glucose 1,6-bisphosphate, and leaves the enzyme in a dephosphorylated state. wikipedia.org

Reorientation: The glucose 1,6-bisphosphate intermediate reorients itself within the active site. wikipedia.org

Rephosphorylation of Enzyme: The phosphate group from the C-1 position of the intermediate is transferred back to the serine residue in the enzyme's active site. ebi.ac.uk This regenerates the phospho-enzyme and releases the product, glucose-6-phosphate. wikipedia.org

The activity of phosphoglucomutase is dependent on specific cofactors.

Divalent Metal Ion: A bivalent metal ion, typically magnesium (Mg²⁺), is essential for the enzyme's catalytic activity. wikipedia.orgnumberanalytics.com The Mg²⁺ ion is believed to complex directly with the phosphate group on the active site serine, stabilizing the transition state of the reaction. wikipedia.orgnumberanalytics.com

Glucose 1,6-Bisphosphate: Glucose 1,6-bisphosphate is not just an intermediate in the reaction but also a crucial activator or coenzyme. numberanalytics.comwikipedia.org It is required to initially phosphorylate the serine residue in the active site of an unphosphorylated enzyme, thereby activating it. nih.gov Although the enzyme is regenerated in its phosphorylated form after each catalytic cycle, a small amount of glucose 1,6-bisphosphate is necessary to prime the enzyme and to compensate for any occasional release of the intermediate from the active site. nih.govnih.gov

Nucleotidyltransferases Utilizing α-D-Glucose-1-phosphate

Nucleotidyltransferases are a class of enzymes that catalyze the transfer of a nucleoside monophosphate group from a nucleoside triphosphate (NTP) to a phosphate monoester, such as α-D-glucose-1-phosphate. This reaction is fundamental for the synthesis of "activated" sugar molecules, known as nucleotide sugars, which are essential precursors in the biosynthesis of polysaccharides and glycoconjugates. wikipedia.orgwikipedia.org

The general reaction catalyzed by these enzymes is: NTP + α-D-Glucose-1-phosphate ⇌ Diphosphate (B83284) + NDP-glucose

A prominent example is UDP-glucose pyrophosphorylase (EC 2.7.7.9), which is central to glycogenesis. wikipedia.org It catalyzes the reaction between Uridine (B1682114) triphosphate (UTP) and α-D-glucose-1-phosphate to form UDP-glucose and pyrophosphate. wikipedia.org UDP-glucose is the activated form of glucose used by glycogen synthase to add glucose units to a growing glycogen chain. wikipedia.org

Another example is Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33). This enzyme uses Cytidine (B196190) triphosphate (CTP) and α-D-glucose-1-phosphate to produce CDP-glucose and diphosphate. wikipedia.org CDP-glucose is a precursor for the synthesis of certain dideoxyhexoses found in the lipopolysaccharides of some bacteria. nih.gov Kinetic studies have shown that this reaction proceeds via a sequential mechanism. nih.gov

These nucleotidyltransferase reactions are typically rendered irreversible in vivo by the subsequent rapid hydrolysis of the pyrophosphate product by the ubiquitous enzyme inorganic pyrophosphatase.

| Enzyme | EC Number | Substrates | Products | Metabolic Pathway |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase | 2.7.7.9 | UTP, α-D-Glucose-1-phosphate | UDP-glucose, Pyrophosphate | Glycogenesis. wikipedia.org |

| Glucose-1-phosphate cytidylyltransferase | 2.7.7.33 | CTP, α-D-Glucose-1-phosphate | CDP-glucose, Diphosphate | Bacterial lipopolysaccharide synthesis. wikipedia.orgnih.gov |

| Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | dTTP, α-D-Glucose-1-phosphate | dTDP-glucose, Pyrophosphate | Bacterial cell wall synthesis. drugbank.com |

α-D-Glucose-1-phosphate Cytidylyltransferase: Substrate Specificity and Reaction Kinetics

α-D-Glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33), also known as CDP-glucose pyrophosphorylase, is a crucial enzyme in the biosynthesis of various nucleotide sugars. wikipedia.orgontosight.ai It catalyzes the formation of CDP-D-glucose from α-D-glucose-1-phosphate and CTP. wikipedia.orgnih.gov This reaction is a key step in the pathways leading to the synthesis of tyvelose, a 3,6-dideoxyhexose (B1251815) found in the O-antigen of some pathogenic bacteria. nih.gov

Detailed kinetic analyses of the Salmonella typhi enzyme have revealed that the reaction proceeds via a sequential mechanism, contrary to earlier reports suggesting a Bi Bi ping-pong mechanism. nih.gov This means that both substrates, CTP and α-D-glucose-1-phosphate, must bind to the enzyme before any product is released.

In terms of substrate specificity, the enzyme from Salmonella typhi has been shown to utilize both CTP and UTP with equal efficiency, highlighting a degree of promiscuity for the nucleotide triphosphate substrate. nih.gov The binding of the nucleotide is facilitated by key amino acid residues, including Threonine 14, Arginine 15, Lysine 25, and Arginine 111. nih.gov Structural studies of the enzyme complexed with MgCTP indicate that the nucleotide binding pocket is contained within a single subunit. nih.gov

Table 1: Kinetic and Substrate Data for α-D-Glucose-1-phosphate Cytidylyltransferase

| Parameter | Value/Description | Reference |

| EC Number | 2.7.7.33 | wikipedia.org |

| Substrates | CTP, α-D-glucose 1-phosphate | wikipedia.org |

| Products | Diphosphate, CDP-glucose | wikipedia.org |

| Alternative Substrate | UTP (utilized as efficiently as CTP) | nih.gov |

| Reaction Mechanism | Sequential | nih.gov |

| Key Nucleotide Binding Residues | Thr14, Arg15, Lys25, Arg111 | nih.gov |

Glucose-1-phosphate Adenylyltransferase: Allosteric Control and Kinetic Properties

Glucose-1-phosphate adenylyltransferase (EC 2.7.7.27), commonly known as ADP-glucose pyrophosphorylase (ADP-Glc PPase), is a key regulatory enzyme in the biosynthesis of glycogen in bacteria and starch in plants. frontiersin.orgnih.gov It catalyzes the synthesis of ADP-glucose from ATP and glucose-1-phosphate. frontiersin.org A distinguishing feature of this enzyme is its allosteric regulation by small effector molecules. frontiersin.org

In Escherichia coli, the allosteric activator fructose-1,6-bisphosphate (Fru-1,6-bisP) plays a crucial role in controlling the enzyme's substrate specificity. frontiersin.org While the enzyme exhibits some promiscuity, being able to utilize other sugar-phosphates like galactose-1-phosphate (Gal-1P) and glucosamine-1-phosphate (GlcN-1P), the presence of Fru-1,6-bisP significantly enhances its catalytic efficiency (kcat/S0.5) for all these substrates. frontiersin.org Notably, the highest catalytic efficiency is achieved with its primary substrate, glucose-1-phosphate. frontiersin.org

The allosteric control helps to prevent undesirable promiscuous reactions in vivo, ensuring that metabolic flux is directed towards ADP-glucose synthesis for glycogen production. frontiersin.org Plant ADP-Glc PPases are typically heterotetramers and are allosterically regulated by 3-phosphoglycerate (B1209933) (activator) and orthophosphate (inhibitor). nih.govuniprot.orguniprot.org

Table 2: Allosteric Regulation and Kinetic Properties of Glucose-1-phosphate Adenylyltransferase

| Organism/Enzyme | Allosteric Activator(s) | Allosteric Inhibitor(s) | Effect of Activator | Reference |

| E. coli ADP-Glc PPase | Fructose-1,6-bisphosphate | Increases kcat/S0.5 for Glc-1P, Gal-1P, and GlcN-1P | frontiersin.org | |

| Plant ADP-Glc PPase | 3-phosphoglycerate | Orthophosphate | Activation | uniprot.orguniprot.org |

| Mycobacterium tuberculosis ADP-Glc PPase | Phosphoenolpyruvate, Glucose-6-phosphate | Activation | nih.gov |

Glucose-1-phosphate Thymidylyltransferase: Active Site and Allosteric Site Analysis

Glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24) is the first enzyme in the biosynthetic pathway of L-rhamnose, an essential component of the cell wall in many bacteria. acs.orgnih.govgenome.jp It catalyzes the condensation of glucose-1-phosphate (G1P) and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. acs.org

Structurally, RmlA is a homotetramer, with each monomer containing both an active site and a remote allosteric site. acs.orgnih.gov The active sites are located at the dimer-dimer interfaces, while the allosteric sites are found at the monomer-monomer interfaces. acs.org The active site, where G1P and dTTP bind, is formed by residues from a single monomer and is separated from the allosteric site by approximately 20 Å. acs.orgnih.gov

The binding of substrates and products to the active site involves specific interactions. For instance, in Mycobacterium tuberculosis RmlA, the pyranosyl moiety of dTDP-glucose is anchored by the side-chain of Glu158, the backbone amide of Gly143, and the carbonyl oxygen of Val169. nih.gov The enzyme's activity is subject to feedback inhibition by dTDP-L-rhamnose, the end product of the pathway, which binds to the active site. nih.gov Interestingly, novel inhibitors have been identified that bind to the allosteric site but act as competitive inhibitors with respect to G1P, demonstrating a unique mode of allosteric regulation. acs.org

Table 3: Structural Features of Glucose-1-phosphate Thymidylyltransferase (RmlA)

| Feature | Description | Reference |

| Quaternary Structure | Homotetramer | acs.org |

| Active Site Location | Dimer-dimer interfaces, formed by a single monomer | acs.org |

| Allosteric Site Location | Monomer-monomer interfaces, formed by residues from both monomers | acs.org |

| Distance between Active and Allosteric Sites | ~20 Å | nih.gov |

| Key Active Site Residues (M. tuberculosis) | Glu158, Gly143, Val169 (for dTDP-glucose binding) | nih.gov |

| Allosteric Inhibitors | dTDP-L-rhamnose, dTTP, dTDP, dTDP-D-glucose | acs.orgnih.gov |

Sugar-Phosphate Phosphatases and Transphosphorylation Reactions

Sugar-phosphate phosphatases are a diverse group of enzymes that play critical roles in cellular metabolism by catalyzing the hydrolysis of phosphate esters from various sugar phosphates. This section focuses on two major families of these enzymes and their potential for biocatalytic applications.

Characterization of Histidine Acid Phosphatases (e.g., Agp from E. coli)

Histidine acid phosphatases (HAPs) are a widespread class of enzymes found in bacteria, fungi, plants, and animals. nih.govresearchgate.net They are characterized by a conserved "RHGXRXP" motif at the N-terminus and an "HD" motif at the C-terminus. nih.govresearchgate.net The histidine in the N-terminal motif acts as a nucleophile, forming a covalent phosphohistidine (B1677714) intermediate during the catalytic cycle. nih.gov

In Escherichia coli, the periplasmic acid glucose-1-phosphatase, encoded by the agp gene, is a member of this family. nih.govebi.ac.uk This enzyme exhibits phosphatase activity towards glucose-1-phosphate. nih.gov The catalytic mechanism of HAPs like Agp involves a double-displacement-like mechanism where a phosphohistidine intermediate is formed. researchgate.net

Analysis of Haloacid Dehydrogenase-like Phosphatases (e.g., Had13 from E. coli)

The haloacid dehydrogenase (HAD) superfamily represents a vast and diverse group of enzymes, with phosphatases being the most abundant members. nih.govwikipedia.org These enzymes are involved in a wide array of metabolic processes. wikipedia.org In E. coli, the HAD family of phosphatases exhibits broad and often overlapping substrate specificities, acting on a wide range of phosphorylated metabolites. nih.gov

Had13 from E. coli is a representative of this family. Unlike the histidine acid phosphatases, the catalytic mechanism of HAD phosphatases involves a covalently modified aspartyl-phosphate intermediate. researchgate.net These enzymes generally show high catalytic efficiency and affinity for their substrates. nih.gov The broad substrate scope of many HAD phosphatases suggests they could be a reservoir for the evolution of new enzymatic functions. nih.gov

Biocatalytic Potential for Phosphoryl Transfer to Diverse Acceptors

Both histidine acid phosphatases and HAD-like phosphatases have demonstrated potential as biocatalysts for transphosphorylation reactions, where the phosphoryl group from a donor substrate is transferred to an acceptor molecule other than water. researchgate.net This capability opens up avenues for the synthesis of various phosphorylated compounds.

For instance, phosphatases can be employed to catalyze the transfer of a phosphoryl group from α-D-glucose-1-phosphate to various acceptors. researchgate.net This process can be more advantageous than traditional kinase-based phosphorylation, which often relies on expensive and unstable phosphate donors like ATP. The use of phosphatases for phosphoryl transfer can overcome thermodynamic limitations of other enzymatic systems. nih.gov The ability of these enzymes to perform transphosphorylation reactions makes them valuable tools for the biocatalytic synthesis of novel sugar phosphates and other phosphorylated molecules. researchgate.net

Other Relevant Enzymes

Sucrose (B13894) Phosphorylase Activity in α-D-Glucose-1-phosphate Production

Sucrose phosphorylase (EC 2.4.1.7) is a key enzyme in the metabolism of sucrose and plays a significant role in the production of α-D-glucose-1-phosphate. wikipedia.org This enzyme catalyzes the reversible phosphorolysis of sucrose in the presence of inorganic phosphate (Pi) to yield α-D-glucose-1-phosphate and fructose (B13574). mdpi.comresearchgate.net The reaction is of considerable interest for biocatalytic applications due to its efficiency in converting a readily available substrate, sucrose, into a valuable phosphorylated sugar. mdpi.com

The catalytic mechanism of sucrose phosphorylase proceeds via a double displacement reaction. wikipedia.orgmdpi.com Initially, sucrose binds to the enzyme, leading to the release of fructose. This step forms a covalent β-glucosyl-enzyme intermediate. wikipedia.orgmdpi.com Subsequently, this intermediate reacts with an inorganic phosphate group, cleaving the glycosidic bond and releasing α-D-glucose-1-phosphate. wikipedia.org This product, α-D-glucose-1-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis. wikipedia.org

Research has focused on optimizing the production of α-D-glucose-1-phosphate using sucrose phosphorylase. Studies involving recombinant sucrose phosphorylase from Leuconostoc mesenteroides (LmSPase) expressed in Escherichia coli have shown significant success. nih.gov The recombinant enzyme can be produced in much larger quantities compared to the native enzyme. nih.gov For industrial-scale production, immobilization of the enzyme offers advantages in terms of stability and reusability. In one such application, LmSPase was covalently attached to a carrier and used in a packed-bed reactor for the continuous production of α-D-glucose-1-phosphate from sucrose and phosphate. nih.gov This system demonstrated high efficiency and stability over an extended period. nih.gov

| Parameter | Value | Reference |

| Enzyme Source | Recombinant Leuconostoc mesenteroides SPase | nih.gov |

| Substrates | Sucrose (600 mM), Phosphate (600 mM) | nih.gov |

| Operating Temperature | 30°C | nih.gov |

| Operating pH | 7.0 | nih.gov |

| Conversion Rate | 91% | nih.gov |

| Product Concentration | 550 mM | nih.gov |

| Productivity | ~11 g/L/h | nih.gov |

| Operational Stability | up to 600 hours | nih.gov |

α-Glucan Phosphorylases from Thermophilic Organisms

α-Glucan phosphorylases (α-GPs, EC 2.4.1.1) are enzymes that catalyze the reversible phosphorolysis of α-1,4-glycosidic bonds at the non-reducing ends of α-glucans like starch and glycogen, producing α-D-glucose-1-phosphate. researchgate.netmdpi.com While these enzymes are widespread, those isolated from thermophilic organisms are of particular interest due to their inherent stability at high temperatures, a desirable trait for industrial applications. researchgate.net

Detailed characterization of α-glucan phosphorylases from thermophilic bacteria, such as Thermus thermophilus and the hyperthermophilic archaeon Pyrococcus furiosus, has revealed unique properties compared to their mesophilic counterparts. nih.govfao.org The enzyme from T. thermophilus has an optimal temperature of 70°C and functions best in a pH range of 5.5-6.5. nih.gov Unlike some bacterial phosphorylases, its expression does not appear to be induced by maltose (B56501) or repressed by glucose. nih.gov A notable characteristic of this enzyme is its substrate specificity; it can degrade maltotetraose (B33255) and glycogen at similar rates and uses maltotriose (B133400) as a primer for synthesis, which is a shorter oligosaccharide than what is typically required by other α-glucan phosphorylases. nih.gov

The α-glucan/maltodextrin (B1146171) phosphorylase from Pyrococcus furiosus is also hyperthermostable, with an optimal activity at 80°C and pH 6.5–7. fao.org It demonstrates broad substrate specificity in both synthesis and degradation reactions. In the synthetic direction, it can use maltose for chain elongation, and in the degradative direction, it can produce glucose-1-phosphate from maltotriose and longer maltooligosaccharides, including starch and glycogen. fao.org Unlike mammalian glycogen phosphorylase, the Pyrococcus enzyme is active without the need for AMP. fao.org

| Property | Thermus thermophilus α-Glucan Phosphorylase | Pyrococcus furiosus α-Glucan/Maltodextrin Phosphorylase |

| Optimal Temperature | 70°C nih.gov | 80°C fao.org |

| Optimal pH | 5.5 - 6.5 nih.gov | 6.5 - 7.0 fao.org |

| Subunit Molecular Mass | ~90 kDa nih.gov | ~98 kDa (recombinant) fao.org |

| Cofactor | Pyridoxal 5'-phosphate nih.gov | Not specified |

| Minimum Primer (Synthesis) | Maltotriose nih.gov | Maltose fao.org |

| Minimum Substrate (Degradation) | Maltotetraose nih.gov | Maltotriose fao.org |

| Regulation | Not induced by maltose or repressed by glucose nih.gov | Active in the absence of AMP fao.org |

| Specific Activity | 18 U/mg (with maltoheptaose) nih.gov | 52 U/mg (with maltoheptaose), 31 U/mg (with glycogen) fao.org |

Debranching Enzymes and Their Synergistic Action

In the mobilization of glucose from storage polysaccharides like glycogen, α-glucan phosphorylases act synergistically with glycogen debranching enzymes (GDEs). wikipedia.org Phosphorylases can only cleave α-1,4-glycosidic bonds, and their action is halted when they approach an α-1,6-branch point, typically stopping four glucose residues away from the branch. wikipedia.orgresearchgate.net To allow for the complete degradation of the branched polymer, debranching enzymes are required to act on these "limit dextrins". researchgate.netnih.gov

The debranching enzyme is typically a bifunctional protein, particularly in eukaryotes, possessing two distinct catalytic activities: 4-α-D-glucanotransferase (or glucosyltransferase) and amylo-α-1,6-glucosidase. wikipedia.orgresearchgate.net

4-α-D-glucanotransferase (EC 2.4.1.25): This activity involves the transfer of a block of three glucose residues from the four-residue branch to the non-reducing end of a nearby branch. wikipedia.org This action leaves a single glucose residue attached to the main chain via an α-1,6-glycosidic linkage. wikipedia.org

Amylo-α-1,6-glucosidase (EC 3.2.1.33): This activity hydrolyzes the remaining α-1,6-linkage, releasing a free glucose molecule. wikipedia.org

This concerted action effectively converts the branched glycogen structure into a linear one, which allows the phosphorylase to resume its phosphorolytic activity, releasing more α-D-glucose-1-phosphate from the newly elongated linear chains. wikipedia.orgresearchgate.net This synergistic relationship ensures the efficient mobilization of glucose reserves stored as glycogen in the liver and muscles. wikipedia.org The interplay between phosphorylase and debranching enzymes is crucial for maintaining glucose homeostasis. wikipedia.org

Biocatalytic Synthesis and Analog Preparation for Research

Enzymatic Production Strategies for α-D-Glucose-1-phosphate

Enzymatic approaches to synthesizing α-D-glucose-1-phosphate leverage the catalytic activity of phosphorylases to produce the target compound from various inexpensive and readily available feedstocks.

The enzymatic synthesis of α-D-glucose-1-phosphate can be achieved using various substrates, with starch, maltodextrin (B1146171), and sucrose (B13894) being among the most common. α-Glucan phosphorylases (α-GPs) are key enzymes that catalyze the reversible phosphorolysis of α-1,4-linked polysaccharides like starch and maltodextrin. nih.govmdpi.com

A one-pot biosynthesis method has been developed to produce high concentrations of α-D-glucose-1-phosphate from corn starch. acs.org This process utilizes α-glucan phosphorylase from the thermophilic bacterium Thermotoga maritima. acs.org To enhance the yield from the branched amylopectin component of starch, a hyper-thermostable isoamylase (B1167963) is used for debranching. acs.org

Maltodextrin, a short-chain polysaccharide, also serves as an effective substrate for α-glucan phosphorylases in the production of α-D-glucose-1-phosphate. nih.gov The enzymatic conversion of maltodextrin can be integrated into multi-enzyme cascade systems for the synthesis of other valuable compounds, with α-D-glucose-1-phosphate being a key intermediate. researchgate.net

Sucrose can also be utilized as a feedstock through the action of sucrose phosphorylase, which catalyzes the phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose (B13574). This method is advantageous as it uses a readily available and inexpensive substrate. Multi-enzyme systems have been developed for the synthesis of various oligosaccharides where sucrose phosphorylase is used to generate α-D-glucose-1-phosphate in situ. nih.govresearchgate.net

Table 1: Comparison of Feedstocks for Enzymatic α-D-Glucose-1-phosphate Synthesis This table provides a summary of common feedstocks and the primary enzymes involved in the synthesis of α-D-Glucose-1-phosphate.

| Feedstock | Primary Enzyme(s) | Key Advantages |

| Starch | α-Glucan phosphorylase, Isoamylase | Abundant, inexpensive raw material. |

| Maltodextrin | α-Glucan phosphorylase | Soluble and easily accessible substrate for enzymes. |

| Sucrose | Sucrose phosphorylase | High solubility and readily available. |

To maximize the production of α-D-glucose-1-phosphate, it is crucial to optimize the reaction conditions, including pH, temperature, and substrate concentrations. For the enzymatic synthesis from starch using α-glucan phosphorylase from Thermotoga maritima, the reaction is typically carried out at a pH of 7.2 and a temperature of 70°C. acs.org The addition of a hyper-thermostable isoamylase for starch debranching is performed at 85°C and pH 5.5. acs.org

In a study utilizing starch phosphorylase from cabbage leaves for glucose-1-phosphate production, the optimal pH for the formation of the product was found to be 7.0, with the optimal temperature being 37°C. researchgate.net

The concentration of substrates is another critical factor. In the one-pot synthesis from corn starch, a 5% (w/v) starch solution and 1 M phosphate (B84403) were used. acs.org For the synthesis of sophorose from sucrose, where α-D-glucose-1-phosphate is an intermediate, initial concentrations of 5 mM glucose and 250 mM sucrose were found to be optimal. nih.govresearchgate.net

The sequential addition of enzymes can also enhance the yield. In the production from starch, the initial debranching with isoamylase followed by the action of α-glucan phosphorylase increased the α-D-glucose-1-phosphate titer from 120 mM to 170 mM. acs.org The subsequent addition of 4-glucanotransferase further increased the titer to 200 mM by utilizing the maltose (B56501) and maltotriose (B133400) byproducts. acs.org

Table 2: Optimized Reaction Conditions for α-D-Glucose-1-phosphate Synthesis This interactive table summarizes the optimized pH, temperature, and resulting product titers from different enzymatic synthesis strategies.

| Feedstock | Enzyme Source | Optimal pH | Optimal Temperature (°C) | Product Titer (mM) |

| Corn Starch | Thermotoga maritima α-glucan phosphorylase | 7.2 | 70 | 200 |

| Cabbage Leaves | Starch phosphorylase | 7.0 | 37 | Not specified |

Immobilized Enzyme Systems for Continuous Production

Immobilizing enzymes on solid supports offers several advantages for industrial-scale production, including enhanced stability, ease of separation from the product, and the potential for continuous operation and reusability.

Various techniques have been explored for the immobilization of enzymes involved in α-D-glucose-1-phosphate synthesis. One study demonstrated the successful immobilization of starch phosphorylase from cabbage leaves onto eggshells, a cost-effective and readily available support material. researchgate.net The percentage of enzyme retention on the eggshell support was nearly 56%. researchgate.net

Resin supports are also commonly used. For instance, α-glucan phosphorylase and phosphoglucomutase have been co-immobilized on a Duolite A568 exchange resin for the production of glucose 6-phosphate, where α-D-glucose-1-phosphate is an intermediate. researchgate.net

While not specifically detailed for α-D-glucose-1-phosphate producing enzymes in the provided context, magnetic nanoparticles represent a promising and versatile carrier for enzyme immobilization due to their high surface area and ease of separation using a magnetic field.

A key benefit of enzyme immobilization is the enhancement of operational stability and the ability to reuse the biocatalyst over multiple cycles. The immobilization of starch phosphorylase on eggshells resulted in increased thermal stability and a slight alkaline shift in the optimal pH. researchgate.net This immobilized enzyme could be reused multiple times for the production of glucose-1-phosphate. researchgate.net

The co-immobilized α-glucan phosphorylase and phosphoglucomutase on a Duolite A568 resin also exhibited enhanced thermal stability compared to the free enzymes. researchgate.net This increased stability is crucial for the economic feasibility of continuous production processes.

Table 3: Properties of Immobilized Starch Phosphorylase on Eggshells This table details the changes in specific activity and optimal conditions for starch phosphorylase after immobilization.

| Parameter | Free Enzyme | Immobilized Enzyme |

| Specific Activity | 0.0225 | 0.0452 |

| Optimal pH (Polysaccharide Synthesis) | 6.0 | Slight alkaline shift |

| Optimal pH (Glucose-1-phosphate Formation) | 7.0 | Slight alkaline shift |

| Optimal Temperature (°C) | 37 | Increased |

| Reusability | - | Reusable for a number of times |

Synthesis of Phosphono-Analogues and Modified Derivatives

The synthesis of analogs of α-D-glucose-1-phosphate, such as phosphono-analogues and other modified derivatives, is of significant interest for studying enzyme mechanisms and developing potential inhibitors.

A stereospecific synthesis of the phosphono-analogue of α-D-glucose-1-phosphate has been reported, where the anomeric oxygen is replaced by a methylene (B1212753) group. rsc.org This modification creates a more stable isostere of the natural phosphate ester.

Other derivatives have also been synthesized for various research purposes. For example, a gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate has been optimized from D-glucose. nih.gov While not a direct derivative of α-D-glucose-1-phosphate, this demonstrates the chemical strategies available for creating modified sugar phosphates. The synthesis of D-maltose 1-phosphate has also been achieved through a protection-deprotection strategy followed by phosphorylation. researchgate.net Furthermore, the development of inhibitors for enzymes like glucose-1-phosphate thymidylyltransferase often involves the synthesis of modified pyrimidinedione-based compounds that act as analogs of the natural substrates. nih.gov

Chemical Synthesis Approaches for Mechanistic Probes

Chemical synthesis allows for the introduction of specific structural modifications to alpha-D-Glucose-1-phosphate, creating analogs that can be used as mechanistic probes to investigate enzyme function. These synthetic strategies are designed to produce non-hydrolyzable or altered-charge mimics of the natural substrate.

A key approach involves the substitution of the anomeric oxygen atom or the non-bridging oxygen atoms of the phosphate group. For instance, the synthesis of a phosphono-analogue of α-D-glucose 1-phosphate, where a methylene group replaces the oxygen at the anomeric center, has been reported rsc.org. This modification creates a non-hydrolyzable mimic that can be used to study the binding and catalytic steps of enzymes that process the natural substrate.

Another strategy focuses on creating analogs by replacing the phosphate ester oxygen with a methylene, difluoromethylene, or a mono-fluoromethylene group. While challenging, the synthesis of α-fluoromethylene analogs is particularly valuable as they closely mimic the properties of the original phosphate oxygen researchgate.net. These phosphonate (B1237965) and α-fluorophosphonate analogs of sugar phosphates serve as effective active-site probes researchgate.net. The design of these inhibitors allows for various outcomes, including substrate-like behavior, reversible inhibition, or mechanism-based inactivation, providing deep insights into the enzyme's catalytic mechanism researchgate.net.

The general synthetic approach for such analogs often involves multi-step procedures starting from a protected glucose derivative. For example, a convenient method for synthesizing 5'-nucleotide phosphonate analogs starts from 5-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranose, which can be produced in large quantities from D-glucose researchgate.net.

Below is a table summarizing different synthetic analogs of glucose phosphates used as mechanistic probes.

| Analog Type | Structural Modification | Purpose as a Mechanistic Probe | Reference |

| Phosphono-analogue | Replacement of anomeric oxygen with a methylene group | Creates a non-hydrolyzable mimic to study binding and catalysis. | rsc.org |

| Methylenephosphonate | Replacement of phosphate ester oxygen with CH₂ | Non-hydrolyzable mimic for active-site probing. | researchgate.net |

| α-Fluoromethylenephosphonate | Replacement of phosphate ester oxygen with CHF | Closely mimics the properties of the phosphate oxygen; exists as two stereoisomers. | researchgate.net |

| Difluoromethylenephosphonate | Replacement of phosphate ester oxygen with CF₂ | Non-hydrolyzable mimic for studying enzyme interactions. | researchgate.net |

Utility in Enzyme Inhibition and Active Site Mapping Studies

Alpha-D-Glucose-1-phosphate and its chemically synthesized analogs are invaluable tools for studying enzyme kinetics, inhibition, and for mapping the architecture of enzyme active sites.

Enzyme Inhibition:

Analogs of alpha-D-Glucose-1-phosphate are designed to act as inhibitors for enzymes involved in carbohydrate metabolism. For example, phosphonate and phosphate analogue inhibitors of alkaline phosphatase have been used to investigate the enzyme's role in intestinal phosphate transport nih.gov. While some potent inhibitors of the enzyme like arsenate and vanadate also inhibited phosphate uptake, other phosphonates and phosphate analogs inhibited the enzyme completely without affecting transport, helping to dissociate the two functions nih.gov.

In the context of diabetes research, various synthesized derivatives, such as those of thioquinoline, have been shown to be potent α-glucosidase inhibitors, with activity significantly higher than the standard drug acarbose nih.gov. Kinetic studies of these inhibitors can reveal their mode of action, such as competitive inhibition, providing information about their interaction with the enzyme's active site nih.gov. Similarly, novel hydrazone derivatives have been synthesized and shown to have dual inhibitory effects against α-amylase and α-glucosidase, highlighting their potential as antidiabetic agents acs.org.

The following table presents examples of synthesized compounds and their inhibitory activity against α-glucosidase.

| Compound Class | Example Compound | Target Enzyme | IC₅₀ Value (µM) | Comparison to Standard (Acarbose IC₅₀ in µM) | Reference |

| Thioquinoline derivatives | Compound 9m | α-glucosidase | 14.0 ± 0.6 | 752.0 ± 2.0 | nih.gov |

| Hydrazone derivatives | Compound 8 | α-glucosidase | 38.06 ± 0.80 | N/A | acs.org |

| Hydrazone derivatives | Compound 10 | α-glucosidase | 40.44 ± 0.23 | N/A | acs.org |

Active Site Mapping:

The binding of alpha-D-Glucose-1-phosphate and its analogs to an enzyme's active site provides detailed information about the specific amino acid residues involved in substrate recognition and catalysis. Molecular docking and kinetic studies on sucrose phosphorylase with α-D-glucose 1-phosphate revealed that the dianionic form of the substrate binds with its phosphate group in an anti-conformation relative to the glucosyl moiety nih.govresearchgate.net. This binding is stabilized by hydrogen bonds from residues of the enzyme's catalytic triad (Asp¹⁹⁶, Glu²³⁷, and Asp²⁹⁵) and from Arg¹³⁷ nih.govresearchgate.net.

Interestingly, a phosphonate analog of α-D-glucose 1-phosphate showed no binding to sucrose phosphorylase, suggesting that the specific stereoelectronic properties of the phosphate group are crucial for recognition by the enzyme nih.gov. Such studies, which compare the binding of the natural substrate to that of a synthetic analog, are powerful for elucidating the precise interactions that govern substrate specificity and catalysis. These findings are critical for understanding the enzyme's mechanism and for the rational design of more potent and specific inhibitors.

Advanced Analytical Methodologies in α D Glucose 1 Phosphate Research

Spectroscopic Techniques for Structural and Mechanistic Investigations

Spectroscopy serves as a cornerstone in the analysis of α-D-Glucose-1-phosphate, providing deep insights into its molecular structure, conformation, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and conformational dynamics of α-D-Glucose-1-phosphate in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can obtain detailed information about the orientation of atoms and functional groups within the molecule.

¹H NMR spectroscopy allows for the identification of the anomeric proton, whose chemical shift and coupling constant are indicative of the α-configuration. magritek.com For α-D-Glucose-1-phosphate, the anomeric proton (H1) typically appears as a doublet of doublets due to coupling with the adjacent H2 proton and the ³¹P nucleus of the phosphate (B84403) group. bmrb.ionih.gov Two-dimensional NMR techniques, such as TOCSY and HSQC, are employed to assign all proton and carbon signals, providing a complete picture of the molecule's covalent structure. nih.gov

³¹P NMR is particularly valuable for studying the phosphate group's environment and its interactions. The chemical shift of the phosphorus atom is sensitive to pH, metal ion coordination, and binding to enzymes. researchgate.netnih.gov Furthermore, NMR is used to study the interactions between α-D-Glucose-1-phosphate and proteins, such as enzymes. rsc.orgresearchgate.net Changes in the NMR spectrum of either the ligand or the protein upon binding can be used to map the binding site and determine the binding affinity. researchgate.net Advanced techniques using isotopic labeling, such as with ¹⁷O, can provide further detail on hydrogen bonding and other non-covalent interactions. nih.govandreas-brinkmann.net

Table 1: Representative NMR Data for α-D-Glucose-1-phosphate in D₂O

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H1 | 5.44 | 96.36 |

| H2 | 3.47 | 74.70 |

| H3 | 3.78 | 75.84 |

| H4 | 3.38 | 72.41 |

| H5 | 3.92 | 74.91 |

| H6a | 3.80 | 63.40 |

| H6b | 3.80 | 63.40 |

Data compiled from publicly available spectral databases. bmrb.ionih.gov Chemical shifts can vary slightly depending on experimental conditions such as pH and temperature.

Infrared (IR) Spectroscopy for Quantitative Analysis in Reaction Systems

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for the quantitative analysis of α-D-Glucose-1-phosphate and for monitoring its transformation in enzymatic reactions. nih.govresearchgate.net The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of α-D-Glucose-1-phosphate exhibits characteristic absorption bands corresponding to the vibrations of its functional groups, such as O-H, C-H, C-O, and P-O. researchgate.net The "fingerprint region" (below 1500 cm⁻¹) is particularly complex and unique to the molecule, allowing for its identification. researchgate.net

For quantitative analysis, the intensity of a specific absorption band, which is proportional to the concentration of the molecule, is measured. nih.govsemanticscholar.org This is often achieved using Attenuated Total Reflection (ATR) FTIR, which is well-suited for analyzing aqueous samples. researchgate.net By monitoring changes in the IR spectrum over time, the kinetics of enzymatic reactions involving α-D-Glucose-1-phosphate can be followed directly. nih.govresearchgate.net For instance, the conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase can be tracked by observing the disappearance of substrate-specific peaks and the appearance of product-specific peaks. chemrxiv.orgchemrxiv.org

Mass Spectrometry for Metabolite Profiling and Enzyme Characterization

Mass spectrometry (MS) is an indispensable tool in metabolomics, offering high sensitivity and specificity for the detection and quantification of metabolites like α-D-Glucose-1-phosphate from complex biological samples. nih.govrsc.org Typically coupled with a separation technique like liquid chromatography (LC), LC-MS allows for the resolution of α-D-Glucose-1-phosphate from other isomers and related compounds. nih.gov

In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For α-D-Glucose-1-phosphate, electrospray ionization (ESI) in negative mode is commonly used, detecting the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net The fragmentation pattern of α-D-Glucose-1-phosphate is distinct from its isomer glucose-6-phosphate, allowing for their unambiguous identification. For example, specific fragment ions corresponding to the loss of the phosphate group or cross-ring cleavages are characteristic of each isomer. researchgate.net

This technology is crucial for metabolite profiling, enabling the quantitative comparison of α-D-Glucose-1-phosphate levels under different physiological or pathological conditions. researchgate.net Furthermore, MS is used to characterize enzymes that act on α-D-Glucose-1-phosphate, such as glucose-1-phosphate thymidylyltransferase, by monitoring the conversion of the substrate to the product over time. drugbank.com

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful strategy used in conjunction with NMR or mass spectrometry to trace the metabolic fate of α-D-Glucose-1-phosphate and elucidate enzymatic reaction mechanisms. This involves replacing an atom in the molecule with its heavier, stable isotope, such as ¹³C for carbon, ¹⁸O for oxygen, or ²H (deuterium) for hydrogen. nih.govucl.ac.uk

When cells or enzymes are supplied with isotopically labeled glucose, the label is incorporated into α-D-Glucose-1-phosphate and subsequent downstream metabolites. By analyzing the mass shifts (in MS) or spectral changes (in NMR) in these metabolites, the flow of carbon and other atoms through metabolic pathways can be precisely mapped. nih.govnih.gov

For example, using [1-¹³C]glucose allows researchers to follow the path of the first carbon of glucose through glycolysis and the pentose (B10789219) phosphate pathway. nih.govgoogle.com The specific labeling pattern observed in products like lactate (B86563) or nucleotide sugars reveals the relative activity of these interconnected pathways. nih.govnih.gov Isotopic labeling has been instrumental in understanding the mechanism of enzymes like phosphoglucomutase, confirming that the reaction proceeds through a glucose-1,6-bisphosphate intermediate.

Enzyme-Coupled Assays for Specific Quantification in Complex Mixtures

Enzyme-coupled assays provide a highly specific and sensitive method for quantifying α-D-Glucose-1-phosphate in complex biological samples, where direct spectroscopic or spectrometric analysis may be hindered by interfering substances.

Detection via NADPH Formation in Phosphoglucomutase/Glucose-6-phosphate Dehydrogenase Coupled Reactions

A widely used and robust method for the quantification of α-D-Glucose-1-phosphate involves a two-step enzyme-coupled reaction. sigmaaldrich.comresearchgate.net

Step 1: The enzyme phosphoglucomutase (PGM) specifically catalyzes the conversion of α-D-Glucose-1-phosphate to glucose-6-phosphate (G6P). wikipedia.org

Step 2: The product, G6P, is then oxidized by the enzyme glucose-6-phosphate dehydrogenase (G6PD) in the presence of β-nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺). This reaction produces 6-phospho-D-gluconate and stoichiometrically reduces NADP⁺ to NADPH. nih.govnih.gov

The amount of NADPH produced is directly proportional to the initial amount of α-D-Glucose-1-phosphate in the sample. The reaction can be conveniently monitored by measuring the increase in absorbance at 340 nm, which is the absorption maximum for NADPH. nih.govnih.gov Alternatively, the fluorescence of NADPH can be measured for enhanced sensitivity. nih.gov To further amplify the signal, the NADPH generated can participate in a cycling reaction using a tetrazolium salt, which is reduced to a colored formazan (B1609692) product, allowing for colorimetric detection at a different wavelength. nih.govelabscience.com This assay is highly specific due to the substrate specificity of the enzymes involved and is a standard method in biochemistry for determining α-D-Glucose-1-phosphate concentrations. sigmaaldrich.comsigmaaldrich.com

Table 2: Components of the Enzyme-Coupled Assay for α-D-Glucose-1-phosphate

| Component | Function |

| α-D-Glucose-1-phosphate | Analyte to be quantified |

| Phosphoglucomutase (PGM) | Enzyme that converts G1P to G6P |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Enzyme that oxidizes G6P and reduces NADP⁺ |

| β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) | Co-substrate for G6PD; reduced to NADPH |

| Magnesium Chloride (MgCl₂) | Cofactor often required for PGM and G6PD activity sigmaaldrich.com |

| Glucose-1,6-bisphosphate | Co-factor required for the activation of PGM sigmaaldrich.com |

| Buffer (e.g., Glycylglycine or Tris-HCl) | Maintains optimal pH for enzymatic reactions sigmaaldrich.comnih.gov |

Assay Optimization for Specificity and Sensitivity

The accuracy and reliability of research involving α-D-Glucose-1-phosphate heavily depend on the optimization of analytical assays. The primary goals of assay optimization are to enhance specificity, ensuring the measurement of the target analyte without interference from other molecules, and to increase sensitivity, allowing for the detection of minute quantities. dispendix.com This process involves systematically adjusting various experimental parameters to achieve the most robust and reproducible results. dispendix.com

A key area where this is critical is in enzymatic assays where α-D-Glucose-1-phosphate is a substrate. For instance, in the study of glycogen (B147801) phosphorylase (GP), which catalyzes the conversion of glycogen to Glucose-1-phosphate, optimizing the assay conditions is paramount for accurately determining enzyme activity and for screening potential inhibitors. nih.gov The optimization process for such an assay typically involves the evaluation of several parameters, including enzyme concentration, substrate concentrations (glycogen and Glucose-1-phosphate), temperature, and pH. nih.govnih.gov

In one study, a colorimetric method to follow the in vitro activity of glycogen phosphorylase was optimized to develop a high-throughput screening method. nih.gov The researchers systematically varied key parameters to find the ideal conditions. The concentration of α-D-Glucose-1-phosphate was a critical factor; a concentration of 0.25 mM was selected, which was lower than some reported concentrations (0.5–25 mM), to save on reagents while staying within an acceptable signal window. nih.gov The optimization also revealed that a glycogen phosphorylase concentration of 0.38 U/mL provided the highest statistical difference between the control and the blank. nih.gov The temperature was also optimized, with 37 °C being chosen as the ideal condition for the enzymatic reaction. nih.gov These optimized parameters are crucial for the reproducibility and comparison of results across different studies. nih.gov

Table 1: Optimized Parameters for a Glycogen Phosphorylase Activity Assay

| Parameter | Optimal Value | Notes |

|---|---|---|

| Enzyme Concentration (GPa) | 0.38 U/mL | Provided the highest statistical difference between blank and control values. nih.gov |

| α-D-Glucose-1-phosphate | 0.25 mM | Allowed for reagent savings while maintaining a strong signal. nih.gov |

| Glycogen | 0.25 mg/mL | Optimized concentration for the enzyme's substrate. nih.gov |

General best practices in assay optimization also include standardizing incubation times and ensuring consistent environmental conditions like temperature and humidity across samples to avoid variability. dispendix.com Utilizing automated liquid handling systems can further minimize human error and improve precision, which is essential for generating high-quality, reproducible data in α-D-Glucose-1-phosphate research. dispendix.com

Chromatographic Methods for Purification and Analysis of α-D-Glucose-1-phosphate and its Derivatives